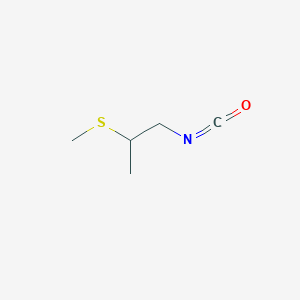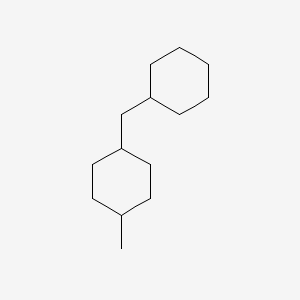
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is a stereoisomer of a disubstituted cyclohexane. This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the cyclohexane ring in a cis configuration. The cis configuration means that both substituents are on the same side of the cyclohexane ring, which can influence the compound’s physical and chemical properties.
Méthodes De Préparation
The synthesis of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can be achieved through several synthetic routes. One common method involves the hydrogenation of corresponding aromatic compounds under specific conditions. Industrial production methods often utilize catalytic hydrogenation processes, where catalysts such as palladium or platinum are used to facilitate the addition of hydrogen to the aromatic precursor, resulting in the formation of the desired cyclohexane derivative .
Analyse Des Réactions Chimiques
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and cyclohexanol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Applications De Recherche Scientifique
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- has several applications in scientific research:
Chemistry: It is used as a model compound to study stereoisomerism and conformational analysis in cycloalkanes.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo conformational changes, which can influence its binding to specific receptors or enzymes. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can be compared with other similar compounds, such as:
Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-: This stereoisomer has a different spatial arrangement of substituents, leading to distinct physical and chemical properties.
Cyclohexane, 1,2-dimethyl-, cis-: Another disubstituted cyclohexane with different substituent positions, affecting its reactivity and applications.
Propriétés
Numéro CAS |
54823-97-1 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
1-(cyclohexylmethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C14H26/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3 |
Clé InChI |
FZDQCOWERMMDPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
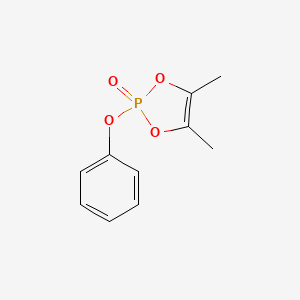


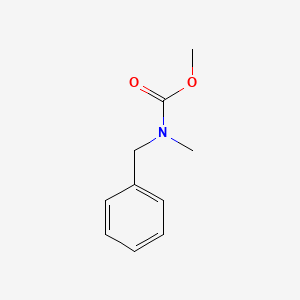

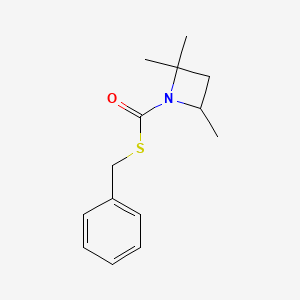
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
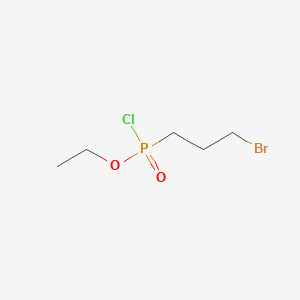
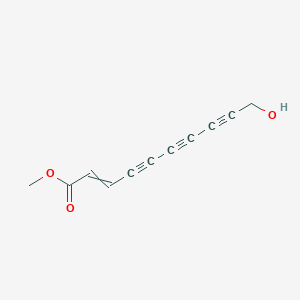
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
